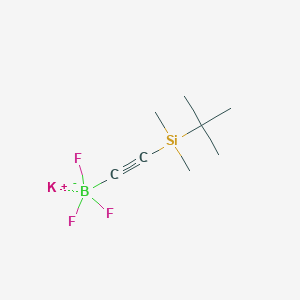
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate typically involves the reaction of a boronic acid with potassium bifluoride. This reaction forms the trifluoroborate salt. The process is generally carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from these reactions are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate exerts its effects involves the formation of a boronate ester intermediate in cross-coupling reactions. This intermediate then undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium ((tert-butyldimethylsilyl)ethynyl)trifluoroborate is unique due to its tert-butyldimethylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Propriétés
Formule moléculaire |
C8H15BF3KSi |
|---|---|
Poids moléculaire |
246.20 g/mol |
Nom IUPAC |
potassium;2-[tert-butyl(dimethyl)silyl]ethynyl-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3Si.K/c1-8(2,3)13(4,5)7-6-9(10,11)12;/h1-5H3;/q-1;+1 |
Clé InChI |
UXQHBCPYQCLXMY-UHFFFAOYSA-N |
SMILES canonique |
[B-](C#C[Si](C)(C)C(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


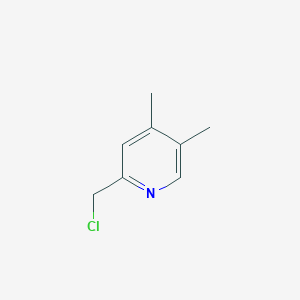
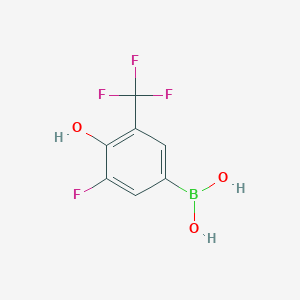
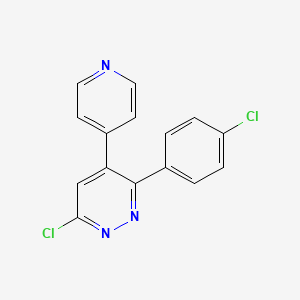
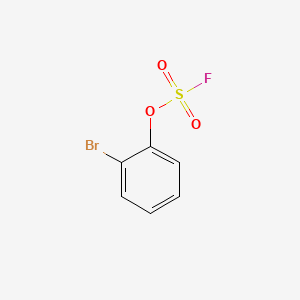
![5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
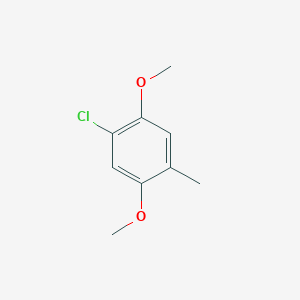
![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)
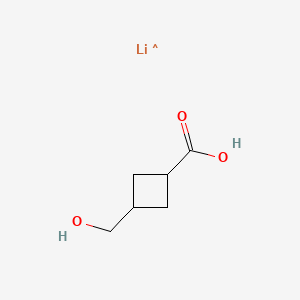
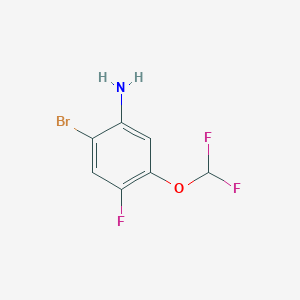
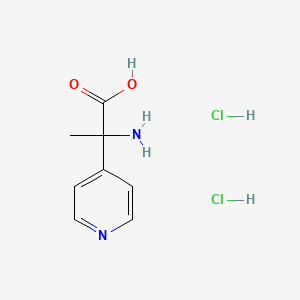
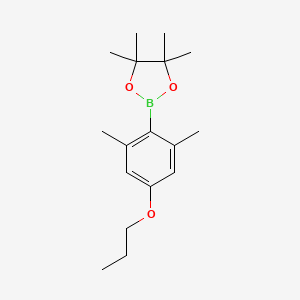
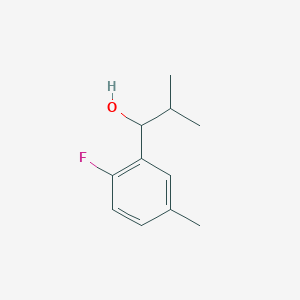
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid](/img/structure/B14033595.png)

